N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide
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Overview
Description
N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide is a heterocyclic compound that features a furan ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide typically involves multi-step reactions. One common method includes:
Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Attachment of the propan-2-yl group: This step involves the alkylation of the furan ring with a propan-2-yl halide under basic conditions.
Formation of the pyridine ring: The pyridine ring can be synthesized separately and then coupled with the furan derivative.
Sulfonamide formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production would typically employ continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Nitro-pyridine or halogenated pyridine derivatives.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The furan and pyridine rings contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- N-(1-(furan-2-yl)propan-2-yl)pyridine-3-sulfonamide
- N-(1-(furan-3-yl)propan-2-yl)pyridine-2-sulfonamide
- N-(1-(furan-3-yl)propan-2-yl)pyridine-4-sulfonamide
Uniqueness: N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide is unique due to the specific positioning of the furan and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the sulfonamide group further enhances its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-10(7-11-4-6-17-9-11)14-18(15,16)12-3-2-5-13-8-12/h2-6,8-10,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPXYEPYZRMWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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